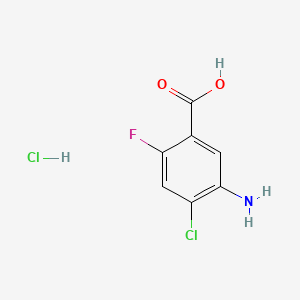

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride (5-ACFBAH) is a synthetic compound that has been studied for its potential applications in scientific research. 5-ACFBAH is a versatile molecule with a wide range of uses in biochemical and physiological experiments.

Scientific Research Applications

Heterocyclic Synthesis

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride serves as a versatile building block in the synthesis of various heterocyclic compounds. Its multifunctional groups facilitate the formation of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry for their pharmacological properties. For instance, it can be utilized in the preparation of benzimidazoles, benzotriazoles, and other condensed nitrogenous cycles through heterocyclic oriented synthesis (HOS). These processes often involve polymer-supported o-phenylendiamine reactions, showcasing the compound's potential in the development of diverse chemical libraries crucial for drug discovery (Křupková et al., 2013).

Fluorine Chemistry and Drug Design

The presence of fluorine in 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride makes it an important compound in fluorine chemistry, which plays a critical role in the design and optimization of pharmaceuticals. Fluorine atoms can significantly alter the biological activity, metabolic stability, and membrane permeability of drug molecules. This compound, with its fluorine moiety, can be used to synthesize fluorine-containing derivatives with potential antibacterial properties. Such derivatives are synthesized by condensing related compounds with various benzoic acids, highlighting the compound's utility in generating new biologically active molecules (Holla et al., 2003).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride can be used in the development of fluorimetric methods for the determination of amino acids. These methods leverage the unique reactivity and fluorescence yield of such compounds, providing sensitive and selective assays for the detection of secondary amino acids, which are important in various biological and chemical analyses (Imai & Watanabe, 1981).

Contribution to Antitumor Research

The compound's framework is also pertinent in antitumor research, where its derivatives are explored for antitumor activities. For instance, amino acid ester derivatives containing 5-fluorouracil synthesized using 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride have shown inhibitory effects against specific cancer cell lines, indicating its potential as a precursor in anticancer drug synthesis (Xiong et al., 2009).

Agricultural Chemistry

In the realm of agricultural chemistry, fluorinated derivatives of 5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride are investigated for their herbicidal activities. These compounds offer a novel approach to controlling weeds and pests in crops, contributing to the development of more efficient and environmentally friendly agrochemicals (Liu Chang-chun, 2006).

properties

IUPAC Name |

5-amino-4-chloro-2-fluorobenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPIOMIGSVACGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Cl)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674308 |

Source

|

| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-4-chloro-2-fluorobenzoic acid hydrochloride | |

CAS RN |

957120-34-2 |

Source

|

| Record name | 5-Amino-4-chloro-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)